molecular formula C11H15BrN2O B7864359 (S)-2-Amino-N-(4-bromo-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(4-bromo-benzyl)-N-methyl-propionamide

Cat. No.: B7864359
M. Wt: 271.15 g/mol
InChI Key: WOCSARVMILYXHF-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(4-bromo-benzyl)-N-methyl-propionamide is a chiral alaninamide derivative of significant interest in medicinal chemistry research. Structurally, it features a propanamide backbone with an (S)-configured amino group and a lipophilic 4-bromobenzyl substituent on the methylated amide nitrogen. This structure aligns with a class of functionalized amino acids being explored as potential therapeutics for central nervous system (CNS) disorders . While specific data for this compound is subject to ongoing research, its core structure is closely related to other modified amino acid derivatives that have demonstrated antinociceptive properties in rodent models of neuropathic pain, including chemotherapy-induced and diabetic neuropathic pain models . Furthermore, similar compounds are under investigation for their broad protective activity in models of epileptic seizures, depression, and anxiety, often without the sedative effects associated with some existing medications . The mechanism of action for this class of compounds may involve interaction with multiple neurological targets. Research on analogous molecules indicates potential activity as inhibitors of GABA transporters (GATs), which are crucial for regulating inhibitory neurotransmission, or as multimodal agents affecting other CNS pathways . The presence of the bromo-aromatic group is a common feature in drug discovery, serving as a handle for further synthetic modification and potentially influencing binding affinity and metabolic stability . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate its specific properties, including its pharmacokinetic profile, selectivity, and efficacy in relevant biological assays.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCSARVMILYXHF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-N-methyl-propionamide typically involves multiple steps, starting with the bromination of benzylamine to introduce the bromo group at the para position of the benzyl ring

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

(S)-2-Amino-N-(4-bromo-benzyl)-N-methyl-propionamide: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: The bromo group on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₁H₁₅BrN₂O
  • Molecular Weight : 270.16 g/mol
  • Structure : The compound features a chiral center at the second carbon, which is critical for its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of propionamide compounds, including (S)-2-amino-N-(4-bromo-benzyl)-N-methyl-propionamide, exhibit significant anticonvulsant properties. A study evaluating various substituted benzyl propionamides found that compounds with specific substitutions at the 4' position demonstrated enhanced seizure protection in rodent models compared to standard treatments like phenytoin .

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
This compoundTBDTBDTBD
Phenytoin9.5666.9
LacosamideTBDTBDTBD

TRPV1 Antagonism

Another promising application of this compound lies in its potential as a TRPV1 antagonist. TRPV1 channels are implicated in pain sensation and inflammatory responses. Compounds structurally related to this amide have shown significant binding affinity and antagonistic activity against TRPV1, suggesting that this compound may possess similar properties .

Table 2: TRPV1 Binding Affinity

CompoundK_i (nM)
This compoundTBD
Lead Compound21.5
Reference Compound8.0

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the structure of this compound affect its biological activity. Research indicates that substituents at specific positions on the benzyl ring can significantly influence the compound's efficacy and safety profile .

Case Study 1: Anticonvulsant Screening

In a comprehensive screening conducted by the National Institute of Neurological Disorders and Stroke, several derivatives of propionamide were evaluated for their anticonvulsant activity using the maximal electroshock seizure model. The findings revealed that compounds with smaller substituents at the R2 position exhibited superior efficacy compared to larger groups, highlighting the importance of molecular size in drug design .

Case Study 2: Pain Management Research

Recent studies focusing on TRPV1 antagonists have explored the analgesic potential of compounds similar to this compound. These studies suggest that by optimizing substituents on the benzyl ring, researchers can enhance pain relief while minimizing side effects, thus paving the way for new therapeutic agents in pain management .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Variations

The following analogs differ in substituent type, position, or electronic properties:

Compound Name Substituent (Position) Molecular Formula Key Structural Features
(S)-2-Amino-N-(4-bromo-benzyl)-N-methyl-propionamide Br (para) C₁₁H₁₄BrN₂O Electron-withdrawing Br; para-substitution
(S)-2-Amino-N-(4-methoxy-benzyl)-N-methyl-propionamide OCH₃ (para) C₁₂H₁₇N₂O₂ Electron-donating OCH₃; para-substitution
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide F (ortho) C₁₁H₁₅FN₂O Electronegative F; ortho-substitution

Key Observations :

  • Steric Effects : The ortho-fluoro substituent introduces steric hindrance near the amide bond, which could reduce binding affinity in enzyme-active sites compared to para-substituted analogs .

Physicochemical Properties

  • Solubility : The 4-methoxy analog likely exhibits higher aqueous solubility due to the polar OCH₃ group, whereas the hydrophobic 4-bromo and 2-fluoro analogs may favor lipid membranes or organic solvents .
  • Melting Points : Halogenated derivatives (Br, F) typically have higher melting points than their methoxy counterparts due to stronger van der Waals interactions .

Biological Activity

(S)-2-Amino-N-(4-bromo-benzyl)-N-methyl-propionamide is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics, including an amino group, a brominated benzyl moiety, and a propionamide backbone. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉BrN₂O. The presence of the bromine atom enhances its reactivity and potential biological activity, making it an interesting candidate for drug development.

PropertyValue
Molecular FormulaC₁₃H₁₉BrN₂O
Molecular Weight300.21 g/mol
Chiral CenterYes
Functional GroupsAmino, Bromobenzyl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to act as both an inhibitor and an activator of specific enzymes, modulating biochemical pathways that are crucial for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may bind to the active site of enzymes, inhibiting their activity. This has implications in various therapeutic areas including cancer and inflammation.
  • Receptor Modulation : Interaction with receptors can influence signaling pathways, potentially leading to therapeutic effects in conditions like pain and inflammation.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For example, one study noted that a related compound induced apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase .

  • IC50 Values :
    • Against FaDu cells: 1.73 μM
    • Induced cytotoxicity confirmed via microscopy and biochemical assays.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
B. subtilis4.69 - 22.9 µM
S. aureus5.64 - 77.38 µM
E. coli2.33 - 156.47 µM
P. aeruginosa13.40 - 137.43 µM

These findings suggest that the brominated moiety enhances the compound's ability to penetrate bacterial membranes, contributing to its antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory properties. It selectively inhibits cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes while sparing COX-1, thus minimizing side effects associated with non-selective NSAIDs .

Case Studies

  • Antiproliferative Effects : A study involving the evaluation of several derivatives indicated that certain compounds derived from this compound significantly inhibited cell proliferation in cancer cell lines through mechanisms involving apoptosis and autophagy induction .
  • Synthetic Pathways : Various synthetic routes have been developed to produce this compound while maintaining its chiral integrity, highlighting its versatility for further modifications aimed at enhancing biological activity.

Future Directions

The unique properties of this compound warrant further investigation into its pharmacological profiles and potential applications in drug development. Ongoing studies should focus on:

  • Detailed SAR Studies : Understanding how modifications affect biological activity.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Mechanistic Studies : Elucidating specific pathways influenced by the compound.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(4-bromo-benzyl)-N-methyl-propionamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1 : Start with (S)-2-amino-3-phenylpropanoic acid derivatives. Introduce the 4-bromo-benzyl group via nucleophilic substitution using NaH in DMF under anhydrous conditions to protect the stereochemistry .
  • Step 2 : Perform N-methylation using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in acetonitrile at 60°C for 6 hours .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reduce racemization .

Q. How can the stereochemical purity of the (S)-enantiomer be validated during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with a mobile phase of hexane/isopropanol (80:20) at 1.0 mL/min. Retention times for (S)- and (R)-enantiomers should differ by ≥1.5 minutes .
  • Optical Rotation : Measure specific rotation ([α]D²⁵) in methanol and compare to literature values. For example, a value of +32° (c = 1, MeOH) confirms the (S)-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the N-methyl singlet at δ 2.8–3.1 ppm and the 4-bromo-benzyl aromatic protons as a doublet (J = 8.4 Hz) at δ 7.2–7.5 ppm .
  • IR Spectroscopy : Confirm the amide C=O stretch at 1650–1680 cm⁻¹ and N-H bending at 1540–1580 cm⁻¹ .
  • Mass Spectrometry : ESI-HRMS should show [M+H]⁺ at m/z 310.05 (calculated for C₁₁H₁₄BrN₂O⁺) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding affinity to enzymes (e.g., proteases). Parameterize the bromophenyl group as a hydrophobic moiety and the amide as a hydrogen-bond donor .
  • MD Simulations : Run 100-ns simulations in GROMACS with the CHARMM36 force field to assess stability in binding pockets. Analyze RMSD (<2 Å) and ligand-protein hydrogen bonds .

Q. What strategies resolve contradictions in solubility data across studies?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, methanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λ = 280 nm). Note discrepancies due to aggregation in aqueous buffers .
  • Co-solvent Systems : Use 10% DMSO in PBS to enhance solubility while maintaining biological relevance. Validate with dynamic light scattering (DLS) to detect particulates .

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Employ (S)-tert-leucine as a transient directing group to suppress racemization during N-methylation .
  • Crystallization : Use ethanol/water (70:30) for recrystallization, achieving >99% enantiomeric excess (ee) confirmed by chiral HPLC .

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